molecular formula C17H12FNO2 B13074025 3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde

3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde

Cat. No.: B13074025
M. Wt: 281.28 g/mol
InChI Key: IZBWCYDETWRQEG-UHFFFAOYSA-N
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Description

3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde is a complex organic compound that features a fluorinated benzoyl group attached to an indolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-fluorobenzoyl chloride with an appropriate indolizine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde involves its interaction with specific molecular targets. The fluorinated benzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The indolizine core may also contribute to the compound’s overall activity by providing a rigid and planar structure that facilitates interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoyl chloride: A precursor used in the synthesis of various fluorinated compounds.

    3-(2-Fluoro-benzoyl)-indolizine:

    2-Methyl-indolizine-1-carbaldehyde: Lacks the fluorinated benzoyl group but shares the indolizine core.

Uniqueness

3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde is unique due to the presence of both the fluorinated benzoyl group and the indolizine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H12FNO2

Molecular Weight

281.28 g/mol

IUPAC Name

3-(2-fluorobenzoyl)-2-methylindolizine-1-carbaldehyde

InChI

InChI=1S/C17H12FNO2/c1-11-13(10-20)15-8-4-5-9-19(15)16(11)17(21)12-6-2-3-7-14(12)18/h2-10H,1H3

InChI Key

IZBWCYDETWRQEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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